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Compound Name:
2-Bromo-3,6-dichlorobenzyl

alcohol

Cat. No.: B1410876 Get Quote

A comprehensive comparison of the spectroscopic data for three isomers of dichlorobenzyl

alcohol: 2,4-Dichlorobenzyl alcohol, 2,6-Dichlorobenzyl alcohol, and 3,4-Dichlorobenzyl alcohol

is presented below. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) data, offering valuable insights for

researchers, scientists, and professionals in drug development.

Isomer Structures
The structural differences between the three isomers are illustrated below. The varied positions

of the chlorine atoms on the benzene ring lead to distinct spectroscopic signatures.
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Caption: Chemical structures of the compared dichlorobenzyl alcohol isomers.
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Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for each isomer, allowing for a clear

and objective comparison.

¹H NMR Spectroscopy Data
The chemical shifts (δ) in parts per million (ppm) for the protons in each isomer are presented

below. The solvent used was CDCl₃.

Isomer Ar-H -CH₂- -OH

2,4-Dichlorobenzyl

alcohol

7.38 (d), 7.36 (d), 7.25

(dd)[1]
4.71 (s)[1] 2.31 (s)[1]

2,6-Dichlorobenzyl

alcohol
7.2-7.4 (m) 4.9 (s) 2.5 (br s)

3,4-Dichlorobenzyl

alcohol

7.45 (d), 7.39 (d), 7.18

(dd)
4.63 (s) 1.95 (s)

¹³C NMR Spectroscopy Data
The chemical shifts (δ) in ppm for the carbon atoms in each isomer are presented below. The

solvent used was CDCl₃.

Isomer C-Ar (quaternary) C-Ar (CH) -CH₂-

2,4-Dichlorobenzyl

alcohol
137.9, 134.5, 133.2 129.2, 128.9, 127.2 62.5

2,6-Dichlorobenzyl

alcohol
136.1, 135.9 129.9, 128.7 61.8

3,4-Dichlorobenzyl

alcohol
141.2, 132.8, 130.6 129.0, 128.7, 126.2 63.8

Infrared (IR) Spectroscopy Data
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The main absorption bands (in cm⁻¹) from the IR spectra are listed below.

Isomer
O-H

Stretch

C-H

Stretch

(Ar)

C-H

Stretch

(Alkyl)

C=C

Stretch

(Ar)

C-O

Stretch

C-Cl

Stretch

2,4-

Dichlorobe

nzyl

alcohol

~3350

(broad)
~3090

~2950,

~2880

~1590,

~1470
~1030 ~820, ~750

2,6-

Dichlorobe

nzyl

alcohol

~3340

(broad)
~3070

~2960,

~2870

~1580,

~1450
~1040 ~780, ~720

3,4-

Dichlorobe

nzyl

alcohol

~3330

(broad)
~3080

~2940,

~2860

~1590,

~1470
~1020 ~830, ~760

Mass Spectrometry Data
The key fragments (m/z) observed in the mass spectra are presented below.

Isomer
Molecular Ion

[M]⁺
[M-OH]⁺ [M-Cl]⁺ Base Peak

2,4-

Dichlorobenzyl

alcohol

176/178/180 159/161/163 141/143 141

2,6-

Dichlorobenzyl

alcohol

176/178/180 159/161/163 141/143 141

3,4-

Dichlorobenzyl

alcohol

176/178/180 159/161/163 141/143 141
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Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the dichlorobenzyl alcohol isomer (5-10 mg) was dissolved in approximately 0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample was placed on the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source.

The sample was introduced into the ion source, and the resulting fragments were analyzed by

a mass analyzer.

Comparison Workflow
The logical workflow for comparing the spectroscopic data of the isomers is depicted below.
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Caption: Workflow for spectroscopic data comparison of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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